molecular formula C5H7FN2O B2800304 2-(4-fluoro-1H-pyrazol-1-yl)ethanol CAS No. 1207961-59-8

2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Cat. No. B2800304
CAS RN: 1207961-59-8
M. Wt: 130.122
InChI Key: CQUBETHBLNJITM-UHFFFAOYSA-N
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Description

“2-(4-fluoro-1H-pyrazol-1-yl)ethanol” is a heterocyclic compound that belongs to the class of Fluorinated Building Blocks . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of “2-(4-fluoro-1H-pyrazol-1-yl)ethanol” involves several steps. Sodium hydride is added to a solution of fluoropyrazole in DMF at 0°C. The mixture is stirred at room temperature for 1 hour, and then 2-bromo-ethanol is added dropwise at 0°C. The resulting mixture is stirred at 40°C for 12 hours. The reaction is complete when TLC (petroleum ether/EtOAc=1:1) indicates so .


Molecular Structure Analysis

The molecular structure of “2-(4-fluoro-1H-pyrazol-1-yl)ethanol” consists of a pyrazole ring with a fluorine atom at the 4th position and an ethanol group at the 2nd position . The exact molecular structure can be determined using techniques such as FTIR and 1H NMR .

Mechanism of Action

properties

IUPAC Name

2-(4-fluoropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUBETHBLNJITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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